molecular formula C15H21FN2O4S B2439441 Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235032-06-0

Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2439441
CAS RN: 1235032-06-0
M. Wt: 344.4
InChI Key: UDBFQBOZSYJJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a sulfonamide group attached to a methyl group, and a carboxylate group attached to the piperidine ring.

Scientific Research Applications

Selective Human Beta(3) Agonists

Research has shown that novel (4-piperidin-1-yl)-phenyl sulfonamides, which share structural similarities with "Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate," have been prepared and evaluated for their biological activity on the human beta(3)-adrenergic receptor. These compounds have shown potent agonist activity, indicating potential applications in the treatment of disorders related to beta(3)-adrenergic receptors with high selectivity and low affinity for beta(1)- and beta(2)-ARs (Hu et al., 2001).

Small Molecule Motilin Receptor Agonists

Another study discovered a novel small molecule motilin receptor agonist, closely related to the target compound, which possesses excellent activity at the recombinant human motilin receptor. This compound's activity in potentiating the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue suggests its utility in gastrointestinal motility disorders (Westaway et al., 2009).

Antimycobacterial Activity

A stereoselective synthesis of spiro-piperidin-4-ones, through 1,3-dipolar cycloaddition, has yielded compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. One of the synthesized compounds demonstrated notable potency, offering a promising approach to tuberculosis treatment (Kumar et al., 2008).

Aldose Reductase Inhibitors with Antioxidant Activity

Substituted benzenesulfonamides, structurally related to the compound of interest, have been identified as potent aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds hold potential in addressing diabetic complications, highlighting the broad therapeutic applications of sulfonamide derivatives (Alexiou & Demopoulos, 2010).

Corrosion Inhibition Properties

Piperidine derivatives have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition efficiencies, showcasing the compound's potential in materials science for protecting metals against corrosion (Kaya et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use .

properties

IUPAC Name

methyl 4-[[(4-fluoro-3-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-11-9-13(3-4-14(11)16)23(20,21)17-10-12-5-7-18(8-6-12)15(19)22-2/h3-4,9,12,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBFQBOZSYJJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

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